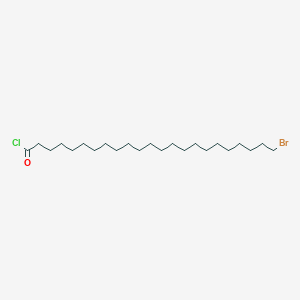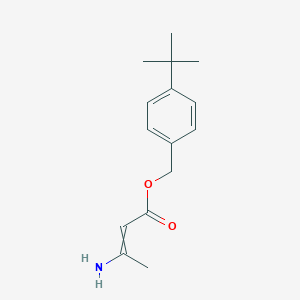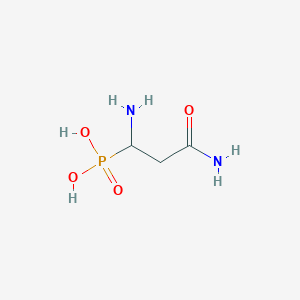![molecular formula C11H12N2O3 B14571106 N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine CAS No. 61631-77-4](/img/structure/B14571106.png)
N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a nitrophenyl group and a hydroxylamine moiety, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine typically involves the reaction of 3-methyl-4-(2-nitrophenyl)but-3-en-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the hydroxylamine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrophenyl)hydroxylamine: This compound shares the hydroxylamine moiety but lacks the methyl and butenylidene groups.
3-Methylbut-2-enoic acid, 4-nitrophenyl ester: Similar in structure but with an ester functional group instead of hydroxylamine.
Uniqueness
N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61631-77-4 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-[3-methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H12N2O3/c1-8(9(2)12-14)7-10-5-3-4-6-11(10)13(15)16/h3-7,14H,1-2H3 |
InChI Key |
GNHDEUDIPMMINL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1[N+](=O)[O-])C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylpent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14571024.png)

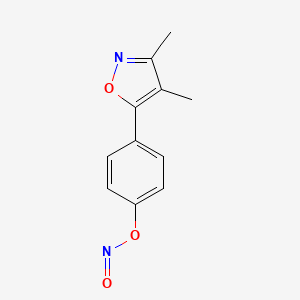
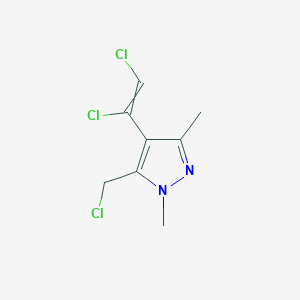
![6-Methylidene-9-thiabicyclo[3.3.1]nonan-2-one](/img/structure/B14571043.png)
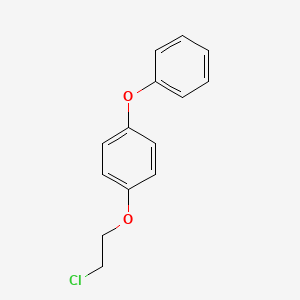
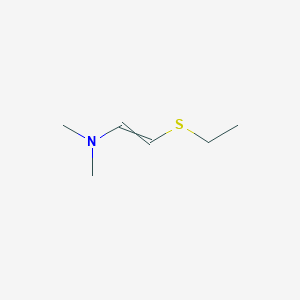
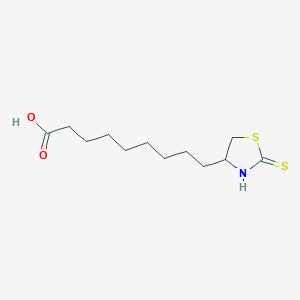
![Tetramethyl 2,2'-[sulfanediylbis(methylene)]di(but-2-enedioate)](/img/structure/B14571068.png)
